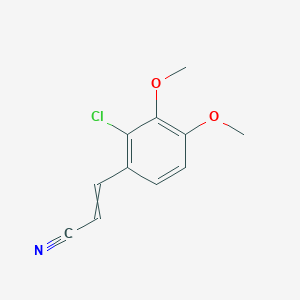

3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile

Description

3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile is a substituted acrylonitrile derivative characterized by a chloro group at the 2-position and methoxy groups at the 3- and 4-positions on the phenyl ring. This compound belongs to the 2,3-diarylacrylonitrile family, a class of molecules known for their structural versatility and biological relevance, particularly in anticancer and cytotoxic applications. The chloro and methoxy substituents influence its electronic properties, solubility, and intermolecular interactions, making it a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-14-9-6-5-8(4-3-7-13)10(12)11(9)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKIWSMNRGSSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=CC#N)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379316 | |

| Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-03-5 | |

| Record name | 3-(2-Chloro-3,4-dimethoxyphenyl)-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-chloro-3,4-dimethoxyphenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The aldehyde undergoes nucleophilic attack by the active methylene group of malononitrile, followed by dehydration to form the acrylonitrile. Critical parameters include:

-

Catalyst : Piperidinium acetate (0.1 eq) enhances reaction rate and yield compared to traditional amines like piperidine.

-

Solvent : Toluene facilitates easier separation of intermediates, while methanol accelerates the reaction but complicates purification.

-

Temperature : Room temperature (20–25°C) suffices for complete conversion within 24 hours.

Morita-Baylis-Hillman Bromide Functionalization

The MBH reaction offers a versatile pathway to α-substituted acrylonitriles. Source details the synthesis of (E)-2-(bromomethyl)-3-(3,4-dimethoxyphenyl)acrylonitrile, a structural analog, via bromination of MBH adducts.

General Procedure

-

MBH Adduct Preparation : Reacting 3,4-dimethoxybenzaldehyde with acrylonitrile in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane) yields the MBH adduct.

-

Bromination : Treating the adduct with PPh₃ and Br₂ in CH₂Cl₂ introduces the bromomethyl group.

-

Chlorination : Substituting bromine with chlorine via nucleophilic displacement using NaCl or HCl under phase-transfer conditions.

Key Data from Source:

| Parameter | Value |

|---|---|

| Yield (bromide) | 85–92% |

| Reaction Temperature | 0°C → rt |

| Purification | Column chromatography (PE:EA) |

Iodine-Mediated Nitrile Synthesis

Source outlines a method for 3-chloro-3-(4-fluorophenyl)acrylonitrile using iodine and ammonium hydroxide. Adapting this to the target compound involves substituting 4-fluorophenyl with 2-chloro-3,4-dimethoxyphenyl.

Reaction Conditions and Adaptations

Critical Adjustments:

-

Substituent Effects : Electron-rich methoxy groups may necessitate longer reaction times (45–60 minutes vs. 30 minutes).

-

Solvent Choice : Dichloromethane ensures compatibility with iodine and aqueous ammonia.

Cyclization and Chlorination Strategies

Patent describes cyclization and chlorination steps for pyridine derivatives, which can be extrapolated to benzene systems.

Acid-Catalyzed Cyclization

Treating dicyano intermediates with concentrated H₂SO₄ induces cyclization to pyridone analogs. For benzene systems, this approach may require:

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Scalability |

|---|---|---|---|

| Knoevenagel | 70–80 | High | Excellent |

| MBH Bromide | 85–92 | Moderate | Moderate |

| Iodine-Mediated | 65–75 | High | Limited |

| Cyclization-Chlorine | 60–70 | High | Excellent |

Key Insights :

-

The Knoevenagel method balances yield and scalability but requires stringent control over intermediate purification.

-

MBH functionalization offers higher yields but introduces bromine, necessitating additional substitution steps.

-

Iodine-mediated synthesis is rapid but less scalable due to stoichiometric iodine use.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity. The acrylonitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile This compound (C₁₈H₁₇NO₃) replaces the 2-chloro group with a 4-methoxy group. However, the lack of an electron-withdrawing group (EWG) like chlorine reduces electrophilicity at the acrylonitrile double bond, which may diminish reactivity in nucleophilic addition reactions .

b. (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Here, a trimethoxyphenyl group and an indole moiety replace the chloro-dimethoxyphenyl system. The indole group introduces hydrogen-bonding capability, while the trimethoxy substitution enhances lipophilicity. This compound exhibits notable cytotoxicity, attributed to the indole’s ability to intercalate DNA, a mechanism less feasible in the target compound due to steric hindrance from the chloro group .

c. (E)-3-(4-Chlorophenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile

This derivative features a thiazole-benzochromen hybrid substituent. The fused heterocyclic system increases molecular rigidity and UV absorption, making it suitable for optoelectronic applications. In contrast, the target compound’s simpler phenyl substituents prioritize synthetic accessibility and metabolic stability .

Physical and Electronic Properties

| Property | 3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile | (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile | (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile |

|---|---|---|---|

| Molecular Weight (g/mol) | 307.7 | 307.3 | 358.4 |

| Key Substituents | 2-Cl, 3,4-(OCH₃) | 3,4-(OCH₃), 4-OCH₃ | 3,4,5-(OCH₃), indol-3-yl |

| Electron Effects | EWG (Cl) + EDG (OCH₃) | EDG (OCH₃) only | EDG (OCH₃) + indole (ambient) |

| UV-Vis λₘₐₓ (nm) | Not reported | 290–310 (estimated) | 380 (solution), 442 (solid) |

| Fluorescence | Not reported | Weak | Strong (λₑₘ = 540–604 nm) |

However, heterocyclic derivatives (e.g., thiazole or indole-containing compounds) exhibit red-shifted UV-Vis absorption due to extended conjugation .

Biological Activity

3-(2-Chloro-3,4-dimethoxyphenyl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Compound Overview

- Chemical Structure : this compound features a chloro group and two methoxy groups on a phenyl ring, along with an acrylonitrile moiety.

- Molecular Formula : C12H12ClN1O2

- Molar Mass : 223.66 g/mol

- Melting Point : Approximately 107 °C .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound is believed to inhibit bacterial enzymes, which contributes to its effectiveness against various pathogens. The specific mechanisms include:

- Enzyme Inhibition : The compound may interact with key enzymes in bacterial metabolism, disrupting their function and leading to cell death.

- Biofilm Disruption : It has shown potential in inhibiting biofilm formation, which is crucial for the survival of many pathogenic bacteria .

Anticancer Properties

The anticancer activity of this compound is attributed to its structural features that may allow it to interact effectively with biological targets involved in cancer progression. Studies have suggested:

- Cell Proliferation Inhibition : It may inhibit the proliferation of cancer cells through various pathways, including apoptosis induction.

- Targeting Specific Pathways : Research indicates that it can modulate several signaling pathways critical for cancer cell survival and proliferation .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

- Antimicrobial Efficacy : In tests against common pathogens, the compound demonstrated notable inhibition zones and low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial activity .

- Cytotoxicity Tests : The compound was assessed for cytotoxic effects on various cancer cell lines. Results showed promising anticancer activity with IC50 values suggesting effective concentrations for therapeutic use.

Case Studies

- Antimicrobial Evaluation : A study conducted on several derivatives of acrylonitrile compounds found that this compound exhibited superior antimicrobial activity compared to standard antibiotics like Ciprofloxacin. This study highlighted its potential as an alternative treatment option for resistant bacterial strains .

- Cancer Cell Line Studies : In another investigation involving human cancer cell lines, the compound was found to induce apoptosis and inhibit cell migration. These findings suggest its potential utility in cancer therapy as a novel agent targeting malignant cells .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.